ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 2-ethylbenzenesulfonamide with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote the formation of the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfonic acids and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety, resulting in the formation of new derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. In the context of its anti-inflammatory and anticancer activities, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of tumor growth.
Comparison with Similar Compounds
Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-5-sulfamoyl-pyrazole-4-carboxylate: Similar in structure but with a methyl group instead of an ethyl group, which may result in different biological activities.
4-ethyl-1H-pyrazole-5-sulfonamide: Lacks the carboxylate group, which can affect its solubility and reactivity.
1-methyl-4-ethylformate-5-pyrazole sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-7-5-6-8-12(10)17-22(19,20)13-11(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDMJFWGBIYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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